2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
Overview
Description
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: is a heterocyclic compound that features a thiadiazole ring substituted with two pyridyl groups at the 2 and 5 positions
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, also known as 2,5-Di(pyridin-4-yl)-1,3,4-thiadiazole, is mercury ions (Hg II) . The compound has been shown to interact with these ions in a way that causes significant changes in its fluorescence properties .
Mode of Action
The interaction between this compound and its target involves the formation of a complex with mercury ions. This interaction is believed to be the cause of the observed changes in fluorescence emission . The specific interaction between the compound and Hg II ions results in excellent selectivity in both aqueous solutions and solid test papers .
Result of Action
The primary result of the action of this compound is a change in its fluorescence properties. This change is due to the interaction between the compound and mercury ions . The compound shows fluorescence quenching and a red shift in the presence of Hg II ions in a pH 7.00 aqueous solution .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of mercury ions and the pH of the solution. The compound shows significant changes in fluorescence in a pH 7.00 aqueous solution in the presence of Hg II ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in substitution reactions, where substituents on the pyridine rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is used as a ligand in coordination chemistry to form metal complexes
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and luminescent materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Comparison with Similar Compounds
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: Similar structure but with an oxygen atom in place of sulfur.
2,5-Bis(4-pyridyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
2,5-Bis(4-pyridyl)-3,4-diaza-2,4-hexadiene: Features a diaza-hexadiene moiety.
Uniqueness: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with metal ions or unique electronic characteristics.
Properties
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDBUNOBHAOPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165224 | |
Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15311-09-8 | |
Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15311-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15311-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75HB7P3HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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